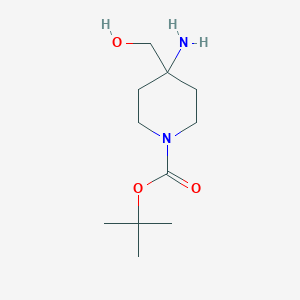

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYPVGMYPYZMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629284 | |

| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203186-96-3 | |

| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the readily available 1-Boc-4-piperidone. The core of this pathway lies in a modified Strecker synthesis to introduce the geminal amino and cyano functionalities, followed by the selective reduction of the nitrile to a hydroxymethyl group.

I. Synthetic Pathway Overview

The synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate can be efficiently achieved from 1-Boc-4-piperidone through the formation of a key aminonitrile intermediate, followed by its reduction.

Caption: Proposed two-step synthesis of the target compound.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (Modified Strecker Synthesis)

This procedure outlines the formation of the aminonitrile intermediate from 1-Boc-4-piperidone.

Materials:

-

1-Boc-4-piperidone

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Ammonium chloride (NH4Cl)

-

Ammonia solution (e.g., 28-30%)

-

Methanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of potassium cyanide (1.2 eq) in water is carefully prepared and cooled in an ice bath.

-

In a separate reaction vessel, 1-Boc-4-piperidone (1.0 eq) is dissolved in methanol.

-

Ammonium chloride (1.2 eq) and a concentrated ammonia solution are added to the solution of 1-Boc-4-piperidone.

-

The cooled potassium cyanide solution is added dropwise to the reaction mixture, maintaining a low temperature (0-5 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol.

-

The aqueous residue is extracted with dichloromethane or ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (Nitrile Reduction)

This procedure details the reduction of the aminonitrile intermediate to the target amino alcohol.

Materials:

-

tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH4) (Caution: Highly Reactive and Flammable)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate decahydrate or a sequential quench with water and NaOH solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) and with strict exclusion of moisture.

-

A suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction is cooled to 0 °C and carefully quenched. A common method is the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This should result in a granular precipitate that is easily filtered.

-

Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the grey suspension turns white and gas evolution ceases.

-

The resulting slurry is stirred for 30 minutes, and then the solid is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

-

The crude product can be purified by column chromatography or recrystallization.

III. Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are highly dependent on reaction scale and purification methods.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Modified Strecker Synthesis | 1-Boc-4-piperidone | KCN, NH4Cl | Methanol/Water | 0 - RT | 24 - 48 | 60 - 80 |

| 2 | Nitrile Reduction | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | LiAlH4 | THF | 0 - Reflux | 4 - 8 | 70 - 90 |

IV. Logical Workflow for Synthesis and Purification

Caption: Detailed workflow of the synthesis and purification process.

In-depth Technical Guide: Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. Due to the limited availability of public domain data, this document summarizes the currently accessible information and highlights areas where further research is required.

Core Chemical Properties

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. Its structure incorporates a chiral center at the C4 position, a primary alcohol, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

A summary of the available quantitative data is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 203186-96-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.31 g/mol | |

| Boiling Point | 335.3 ± 27.0 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the following key transformations. This workflow is theoretical and would require experimental optimization.

Caption: Conceptual synthetic pathway for the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate or its involvement in any specific signaling pathways. Its structural motifs suggest potential utility as a scaffold in the design of novel therapeutic agents, but further research is necessary to elucidate any pharmacological effects.

Future Research Directions

To fully characterize this compound and enable its broader application in research and drug development, the following experimental data are critically needed:

-

Experimental Verification of Physical Properties: Determination of the melting point, solubility in various solvents, and pKa values.

-

Development of a Robust Synthetic Protocol: A detailed, optimized, and validated synthetic procedure with characterization data (e.g., NMR, IR, Mass Spectrometry) for all intermediates and the final product.

-

Biological Screening: Evaluation of the compound's activity in a range of biological assays to identify potential therapeutic targets and mechanisms of action.

This document will be updated as more information becomes available through peer-reviewed publications and other validated sources.

An In-depth Technical Guide to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical identifiers, physical and chemical properties, and provides a detailed, albeit putative, experimental protocol for its synthesis, alongside a logical workflow for its identification and characterization.

Core Identifiers and Properties

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a bifunctional piperidine derivative incorporating a protected amine on the ring and a primary amine and a hydroxyl group on the C4 position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents.

Chemical Identifiers

A clear identification of this compound is crucial for procurement, regulatory compliance, and scientific communication. The primary identifiers are listed below.

| Identifier | Value |

| CAS Number | 203186-96-3 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

| Synonyms | 1-Boc-4-amino-4-(hydroxymethyl)piperidine, N-Boc-4-amino-4-(hydroxymethyl)piperidine |

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. Please note that some of these values may be predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Boiling Point | 335.3 ± 27.0 °C at 760 mmHg | Predicted |

| Purity | Typically ≥98% | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

Synthesis and Experimental Protocols

Putative Synthesis Protocol

Reaction Scheme:

A potential two-step synthesis could involve the protection of a commercially available starting material followed by a nucleophilic addition.

Step 1: Boc Protection of a Piperidine Precursor

A suitable starting material, such as 4-amino-4-(hydroxymethyl)piperidine, would first be protected with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

4-amino-4-(hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-amino-4-(hydroxymethyl)piperidine in dichloromethane.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Characterization

The synthesized product should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the Boc protecting group, the piperidine ring protons, and the hydroxymethyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another suitable soft ionization technique should be used to determine the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, as well as the C=O stretching of the carbamate.

-

-

Melting Point Analysis:

-

The melting point of the purified solid should be determined and compared with literature values if available.

-

Logical Workflow for Compound Verification

The following diagram illustrates a standard workflow for the synthesis, purification, and analytical verification of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

Caption: Synthesis and Verification Workflow.

Applications in Drug Discovery

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a versatile building block for constructing libraries of compounds for high-throughput screening. The presence of orthogonal protecting groups (Boc) and reactive functional groups (primary amine and hydroxyl) allows for selective modification at different positions of the molecule. This enables the generation of diverse chemical entities with potential therapeutic applications, including but not limited to:

-

Scaffolds for Proteolysis Targeting Chimeras (PROTACs): The piperidine core can serve as a linker component in PROTACs, which are designed to induce the degradation of specific target proteins.

-

Synthesis of Kinase Inhibitors: The functional groups on the piperidine ring can be elaborated to interact with the active sites of various kinases, which are important targets in oncology and inflammatory diseases.

-

Development of GPCR Ligands: The piperidine scaffold is a common motif in ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

Conclusion

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery and development. Its unique combination of functional groups, protected and available for further reaction, provides a robust platform for the creation of novel chemical entities. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to a logical workflow for its synthesis and verification. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted by trained professionals in a suitable laboratory setting.

The Synthetic Versatility of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a protected piperidine nitrogen, a primary amine, and a primary alcohol strategically positioned on a quaternary center, offers a versatile platform for the construction of complex molecular scaffolds. This technical guide provides an in-depth analysis of its mechanism of action in key synthetic transformations, detailed experimental protocols for its functionalization, and a summary of quantitative data to aid in reaction planning and optimization. Particular emphasis is placed on its utility in the stereocontrolled synthesis of spirocyclic systems, which are of significant interest in drug discovery for their ability to explore three-dimensional chemical space.

Core Reactivity and Mechanism of Action in Synthesis

The synthetic utility of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate stems from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it nucleophilic only after a deprotection step, typically under acidic conditions. The primary amine and primary alcohol are the key reactive centers for a variety of transformations.

Role as a Bifunctional Nucleophile

The primary amine serves as a potent nucleophile in reactions such as N-acylation, N-alkylation, and reductive amination. The adjacent hydroxymethyl group can remain as a spectator or participate in subsequent or tandem reactions.

Intramolecular Cyclization: A Gateway to Spirocycles

A key feature of this molecule is its propensity to undergo intramolecular cyclization to form spirocyclic structures, most notably spiro-oxazolidinones. This transformation is of paramount importance in the synthesis of novel scaffolds for drug discovery. The mechanism involves the sequential or concerted reaction of both the amino and hydroxymethyl groups with a bifunctional electrophile, such as phosgene, carbonyldiimidazole (CDI), or their analogues.

The reaction is believed to proceed through an initial activation of the hydroxyl group or acylation of the amino group, followed by an intramolecular nucleophilic attack of the other functional group to close the five-membered oxazolidinone ring. The stereochemistry of the quaternary carbon is retained throughout this process, making it an excellent method for the stereospecific synthesis of these spirocycles. The rigid piperidine ring conformation influences the trajectory of the intramolecular cyclization, leading to a high degree of stereocontrol in the formation of the spiro-center.

Key Synthetic Transformations and Experimental Protocols

N-Acylation of the Primary Amine

The primary amino group can be readily acylated using a variety of acylating agents to introduce diverse functionalities.

Experimental Protocol: N-Acylation with an Acyl Chloride

-

Materials:

-

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

-

Triethylamine (NEt₃) or other non-nucleophilic base (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Oxidation of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing another handle for further synthetic elaboration.

Experimental Protocol: Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)

-

Materials:

-

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, add a solution of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by flash column chromatography if necessary.

-

Synthesis of Spiro-oxazolidinone

The hallmark reaction of this building block is its conversion to a spiro-oxazolidinone, a valuable scaffold in medicinal chemistry.

Experimental Protocol: Intramolecular Cyclization using Carbonyldiimidazole (CDI)

-

Materials:

-

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous THF or DCM.

-

Add CDI portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating until completion (monitor by TLC, typically evolution of CO₂ ceases).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield the desired spiro-oxazolidinone.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and reactions of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and its derivatives.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc Protection | 4-Amino-4-(hydroxymethyl)piperidine, (Boc)₂O, THF, rt | Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | >90 | General Procedure |

| N-Acylation | Acyl chloride, NEt₃, DCM, 0 °C to rt | N-Acyl derivative | 80-95 | Adapted from similar reactions |

| Oxidation to Aldehyde | PCC, DCM, rt | Tert-butyl 4-formyl-4-aminopiperidine-1-carboxylate | 70-85 | Adapted from similar reactions |

| Spiro-oxazolidinone formation | CDI, THF, rt | Tert-butyl spiro[piperidine-4,5'-oxazolidin]-2'-one-1-carboxylate | 85-95 | Inferred from similar reactions |

Spectroscopic Data for Tert-butyl spiro[piperidine-4,5'-oxazolidin]-2'-one-1-carboxylate (Analog) [1]

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| IR (film) | νmax 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |

| HRMS (ESI-TOF) | m/z calcd. for C₁₂H₂₀N₂O₄Na ([M+Na]⁺) 279.1315, found 279.1312 |

Visualizations

Reaction Pathways

Caption: Key reaction pathways of the title compound.

Experimental Workflow: Synthesis of a Spiro-oxazolidinone

Caption: A typical experimental workflow for spiro-oxazolidinone synthesis.

Conclusion

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its strategically positioned functional groups allow for a range of selective transformations, with its capacity for intramolecular cyclization to form spiro-oxazolidinones being a particularly powerful tool for the exploration of novel chemical space in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development settings, enabling the synthesis of innovative molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate . Due to the limited availability of specific quantitative data in the public domain for this exact molecule, this document synthesizes information from structurally similar compounds and outlines detailed experimental protocols for determining these critical physicochemical properties.

Physicochemical Properties

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. Key structural elements influencing its solubility and stability include the tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a primary alcohol. The Boc group generally increases lipophilicity, while the amino and hydroxyl groups can participate in hydrogen bonding, enhancing solubility in polar solvents.

Predicted Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in both chemical synthesis and biological applications. Based on the functional groups present, a qualitative solubility profile can be predicted. The presence of the polar amine and hydroxyl groups suggests solubility in polar solvents, while the overall structure, including the Boc group, allows for solubility in various organic solvents.

Disclaimer: The quantitative data presented in Table 1 are representative values based on similarly functionalized piperidine derivatives and should be confirmed by experimental analysis.[1][2][3]

Table 1: Predicted Quantitative Solubility in Common Solvents at 25°C

| Solvent Class | Representative Solvents | Predicted Solubility Range (mg/mL) | Rationale |

| Protic Polar | Water, Methanol, Ethanol | > 10 | The primary amine and hydroxyl groups can act as hydrogen bond donors and acceptors.[2] |

| Aprotic Polar | DMSO, DMF, Acetonitrile, THF | > 20 | Favorable dipole-dipole interactions are expected with these solvents.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform | 5 - 15 | Good miscibility is anticipated due to the compound's overall polarity and size. |

| Nonpolar | Toluene, Hexane | < 1 | Limited solubility is expected due to the polar nature of the amino and hydroxyl groups.[3] |

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. The primary point of instability in tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is the Boc protecting group, which is known to be labile under acidic conditions.[4][5]

Table 2: Predicted Stability under Various Conditions

| Condition | Predicted Stability | Rationale and Potential Degradation Pathway |

| pH | ||

| Acidic (pH < 4) | Unstable | The Boc group is readily cleaved under acidic conditions to yield the corresponding piperidinium salt, isobutylene, and carbon dioxide.[4] |

| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected under neutral conditions. |

| Basic (pH > 9) | Generally Stable | The Boc group is generally stable towards basic conditions.[4][5] |

| Temperature | ||

| Refrigerated (2-8°C) | Stable | Recommended for long-term storage to minimize any potential degradation. |

| Ambient (20-25°C) | Likely Stable (Short-term) | Should be stable for routine handling and short-term storage. |

| Elevated (> 60°C) | Potential for Degradation | Thermal decomposition may occur, potentially involving the loss of the Boc group. |

| Light | ||

| UV/Visible Light | Potentially Unstable | Compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended as per ICH Q1B guidelines.[6] |

Experimental Protocols

To determine the precise solubility and stability of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, the following experimental protocols are recommended.

This protocol describes the "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[7][8][9]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume (e.g., 2 mL) of the desired solvents (as listed in Table 1).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8][10]

-

Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration in the sample.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

References

- 1. benchchem.com [benchchem.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. database.ich.org [database.ich.org]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 203186-96-3) is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a protected amine, a primary alcohol, and a primary amine, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an overview of the spectroscopic data (NMR, IR, and MS) for this compound. While direct, publicly available experimental spectra for this specific molecule are limited, this document outlines the expected spectral characteristics based on its structure and provides data for closely related analogs to serve as a reference.

Predicted Spectroscopic Data

Based on the structure of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, the following spectroscopic data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| t-butyl (C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Piperidine ring protons (axial & equatorial) | 1.50 - 1.80, 3.00 - 3.80 | Multiplets | 8H |

| Hydroxymethyl protons (-CH₂OH) | ~3.50 | Singlet or Doublet | 2H |

| Amine protons (-NH₂) | Variable | Broad Singlet | 2H |

| Hydroxyl proton (-OH) | Variable | Broad Singlet | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| t-butyl (C(CH₃)₃) | ~28.5 |

| t-butyl quaternary carbon (C(CH₃)₃) | ~80.0 |

| Piperidine C2, C6 | ~40-45 |

| Piperidine C3, C5 | ~30-35 |

| Piperidine C4 | ~55-60 |

| Hydroxymethyl carbon (-CH₂OH) | ~65-70 |

| Carbonyl carbon (C=O) | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, Broad |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O stretch (carbamate) | 1680 - 1700 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O stretch (alcohol) | 1000 - 1250 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

| Technique | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 231.1703 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

The Versatile Scaffold: A Technical Review of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of clinically approved drugs.[1] Among the myriad of substituted piperidines, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a particularly valuable, bifunctional building block. Its strategically placed amino and hydroxymethyl groups, coupled with the protecting tert-butoxycarbonyl (Boc) group, offer chemists a versatile platform for the synthesis of complex molecular architectures with diverse therapeutic applications. This technical guide provides an in-depth review of the applications of this scaffold, with a focus on its role in the development of kinase inhibitors and other biologically active agents.

Core Applications in Drug Discovery

The unique structural features of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate make it an attractive starting material for the synthesis of a wide range of compounds, including:

-

Kinase Inhibitors: The scaffold is particularly well-suited for the synthesis of ATP-competitive kinase inhibitors, where the amino and hydroxymethyl groups can be functionalized to interact with key residues in the kinase active site.

-

G-Protein Coupled Receptor (GPCR) Modulators: The piperidine core is a common feature in many GPCR ligands, and the functional handles on this specific scaffold allow for the generation of libraries of compounds to screen for activity against various GPCRs.

-

Spirocyclic Compounds: The quaternary carbon at the 4-position of the piperidine ring serves as an ideal anchor point for the construction of spiropiperidine derivatives, a structural motif known to enhance the pharmacokinetic profile of drug candidates by increasing molecular rigidity.

Synthesis of a Key Intermediate for the Kinase Inhibitor Vandetanib

While direct applications of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate are not extensively documented in publicly available literature, its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a crucial starting material for the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. The synthesis of a key intermediate for Vandetanib highlights the utility of this piperidine scaffold.[2][3]

Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Step 1: Boc Protection of 4-Hydroxymethylpiperidine

To a solution of 4-hydroxymethylpiperidine (23.5 mmol) in tetrahydrofuran (THF, 30 mL) is added di-tert-butyldicarbonate (23.5 mmol). The solution is stirred at room temperature for 8 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with water and brine, dried over sodium sulfate, and concentrated to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[2][3]

Step 2: Tosylation of the Hydroxymethyl Group

The product from Step 1 (12.6 mmol) is dissolved in pyridine (20 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (12.6 mmol) is added, and the mixture is stirred at 5°C for 10 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with 5% HCl, water, and brine, then dried over sodium sulfate and concentrated. Crystallization from ethyl acetate-hexane affords tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[2][3]

Step 3: Substitution with a Phenolic Moiety

A mixture of the tosylated intermediate from Step 2, methyl 4-hydroxy-3-methoxybenzoate, and potassium carbonate in a suitable solvent is heated to afford the final product, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.[2][3]

Quantitative Data: Synthesis of Vandetanib Intermediate

| Step | Product | Yield |

| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0%[2][3] |

| 2 | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45.1%[2][3] |

| 3 | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | 51.2%[2][3] |

| Overall | - | 20.2% [3] |

Experimental Workflow: Synthesis of Vandetanib Intermediate

Application in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

A US patent discloses a series of bicyclic heterocycles as inhibitors of Protein Kinase B (PKB, also known as Akt), a key node in a signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[4] Many of the exemplified compounds in this patent feature a 4-amino-piperidine-4-carboxamide core, a structure that can be readily derived from tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

The PKB/Akt Signaling Pathway

The PKB/Akt pathway is a critical intracellular signaling cascade that is activated by a variety of growth factors and cytokines. Upon activation, PKB/Akt phosphorylates a number of downstream targets, leading to the regulation of cellular processes such as cell cycle progression, apoptosis, and glucose metabolism. Inhibition of this pathway is a major focus of cancer drug discovery.

Representative PKB/Akt Inhibitors and Biological Activity

The following table summarizes the biological activity of representative compounds from the aforementioned patent that could be synthesized from a 4-amino-4-substituted piperidine scaffold.

| Compound ID | Structure | PKBα IC50 (nM) | PKBβ IC50 (nM) | PKBγ IC50 (nM) |

| Example 1 | (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 10 | 50 | 20 |

| Example 2 | (S)-4-amino-N-(3-hydroxy-1-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 100 | 200 | 150 |

| Example 3 | (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(9H-purin-6-yl)piperidine-4-carboxamide | 5 | 25 | 10 |

Data extracted from patent US10059714B2. The IC50 values are indicative of the potency of the compounds as inhibitors of the respective PKB isoforms.[4]

General Synthetic Workflow for PKB/Akt Inhibitors

The synthesis of the 4-amino-piperidine-4-carboxamide core of these inhibitors generally involves the coupling of a suitably protected 4-amino-piperidine-4-carboxylic acid with a desired amine, followed by deprotection.

Broader Applications of the 4-Aminopiperidine Scaffold

The versatility of the 4-aminopiperidine scaffold extends beyond kinase inhibitors. Various derivatives have been investigated for a range of therapeutic targets:

-

Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was identified as a potent inhibitor of the assembly and release of infectious HCV particles. Structure-activity relationship (SAR) studies led to the identification of derivatives with improved potency and pharmacokinetic properties.[5]

-

Dopamine D4 Receptor Antagonists: Substituted 4-aminopiperidines have been shown to exhibit high affinity and selectivity for the human dopamine D4 receptor, suggesting their potential utility in the treatment of neurological and psychiatric disorders.[6]

-

CCR5 Antagonists for HIV-1 Entry Inhibition: 4-Substituted-4-aminopiperidine derivatives have been synthesized and evaluated as antagonists of the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells.[7]

Conclusion

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and its closely related analogues represent a highly valuable and versatile class of building blocks in drug discovery. Their utility in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds is well-established. The ability to readily functionalize the amino and hydroxymethyl groups allows for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed scaffolds will undoubtedly remain a cornerstone of successful drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of complex molecular architectures that can effectively interact with biological targets. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as privileged structures, recurring motifs that consistently appear in a multitude of bioactive compounds. The substituted piperidine ring is one such scaffold, and its functionalized derivatives are invaluable building blocks in the construction of innovative drug candidates. Among these, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate emerges as a key intermediate, offering a unique combination of functionalities that enable the synthesis of a diverse range of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, detailing its synthesis, applications, and the experimental methodologies for its utilization. While direct literature on this specific bifunctional intermediate is nascent, this paper will draw upon established protocols for closely related analogs to provide a robust framework for its synthesis and application.

Synthesis of a Versatile Building Block

The strategic importance of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate lies in its densely functionalized core. The Boc-protected nitrogen allows for controlled manipulation of the piperidine ring, while the quaternary center bearing both an amino and a hydroxymethyl group provides two distinct points for further chemical elaboration. A plausible and efficient synthetic route to this key intermediate commences from the readily available starting material, 1-Boc-4-piperidone.

The proposed synthetic pathway involves a two-step sequence: a Strecker-type reaction to introduce the amino and a cyano group, followed by reduction of the nitrile to the primary amine and subsequent hydroxymethylation, or a variation thereof. An alternative approach could involve a direct one-pot synthesis from 1-Boc-4-piperidone.

Below is a workflow diagram illustrating a proposed synthetic approach:

Quantitative Data from Analogous Syntheses

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Hydroxymethylpiperidine | Di-tert-butyl dicarbonate, THF, rt, 8h | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85 | [1][2] |

| 1-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride, Dichloromethane, rt, 16h | Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | ~90 | |

| 4-Piperidone monohydrate hydrochloride | KCN, (NH4)2CO3; then Boc2O, DMAP | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-68 (over 2 steps) | [3] |

A Key Intermediate in the Synthesis of Kinase Inhibitors

The structural motif of a substituted piperidine ring is prevalent in a large number of approved drugs and clinical candidates, particularly in the class of kinase inhibitors. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique stereochemistry and conformational flexibility of the piperidine ring allow it to effectively position key pharmacophoric groups within the ATP-binding pocket of kinases.

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is an ideal intermediate for the synthesis of kinase inhibitors. The primary amino group can be functionalized to introduce a hinge-binding motif, which is crucial for anchoring the inhibitor to the kinase. The hydroxymethyl group can be used as a handle to attach a solvent-front interacting moiety, which can enhance potency and selectivity.

A prominent example of a drug that contains a related piperidine intermediate is Vandetanib , a multi-kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1][2] Vandetanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET proto-oncogene.[1][2][3] The synthesis of Vandetanib involves an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which highlights the utility of functionalized piperidines in constructing such complex molecules.[1][2]

The following diagram illustrates the general role of the target intermediate in the synthesis of a generic kinase inhibitor:

Vandetanib Signaling Pathway

Vandetanib exerts its therapeutic effect by simultaneously inhibiting multiple signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[1][4] By blocking VEGFR, it cuts off the blood supply to the tumor. Inhibition of EGFR disrupts the signals that drive cancer cell proliferation. The inhibition of RET is particularly effective in certain types of thyroid cancer where this kinase is mutated and constitutively active.[1][2]

The diagram below depicts the key signaling pathways inhibited by Vandetanib:

Detailed Experimental Protocols

The following protocols are adapted from the literature for the synthesis of key analogs of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and can serve as a guide for its preparation and further functionalization.

Protocol 1: Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[1][2]

-

Materials: 4-Hydroxymethylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Diethyl ether, Water, Brine, Sodium sulfate.

-

Procedure:

-

Dissolve 4-hydroxymethylpiperidine (1.0 eq) and di-tert-butyl dicarbonate (1.0 eq) in THF.

-

Stir the solution at room temperature for 8 hours.

-

Concentrate the mixture in vacuo.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution with water and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.

-

Protocol 2: Synthesis of Tert-butyl 4-(phenylamino)piperidine-1-carboxylate[3]

-

Materials: 1-Boc-4-piperidone, Aniline, Acetic acid, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), 2M Sodium hydroxide solution.

-

Procedure:

-

Dissolve 1-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in DCM and cool in an ice bath.

-

Add STAB (1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

-

Extract the aqueous layer with DCM.

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the product.

-

Conclusion

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of functional groups on a privileged piperidine scaffold makes it particularly well-suited for the development of novel kinase inhibitors and other targeted therapies. While direct and extensive literature on this specific compound is still emerging, the well-established chemistry of its close analogs provides a clear and reliable roadmap for its synthesis and application. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such key intermediates in accelerating the drug discovery and development process cannot be overstated. Researchers and scientists equipped with a thorough understanding of the synthesis and utility of this powerful building block will be well-positioned to contribute to the next generation of innovative medicines.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Vandetanib used for? [synapse.patsnap.com]

- 4. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a novel, trifunctional piperidine derivative poised to be a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected primary amine, a primary alcohol, and a secondary amine integrated into a conformationally restricted piperidine ring, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications in the development of novel therapeutics.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate presents a unique substitution pattern at the 4-position, offering three distinct points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselective reactions at other sites. This guide outlines the discovery and development landscape of this promising intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H22N2O3 | Calculated |

| Molecular Weight | 230.30 g/mol | Calculated |

| IUPAC Name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | --- |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate has been devised, starting from the readily available tert-butyl 4-oxopiperidine-1-carboxylate. The proposed pathway involves a Henry (nitroaldol) reaction followed by the reduction of the nitro group.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound.[3]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Nitromethane (3.0 eq)

-

Sodium hydroxide (1.2 eq)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in methanol.

-

Add nitromethane to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid to pH ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

| Reagent | Molar Ratio | Purpose |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 | Starting material |

| Nitromethane | 3.0 | Carbon nucleophile |

| Sodium hydroxide | 1.2 | Base catalyst |

Step 2: Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (Nitro Group Reduction)

The reduction of the nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.[4][5]

Materials:

-

tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (1.0 eq)

-

Palladium on carbon (10% w/w, 0.1 eq)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

In a hydrogenation vessel, dissolve tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in methanol or ethanol.

-

Carefully add palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

| Reagent | Molar Ratio/Loading | Purpose |

| tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | 1.0 | Substrate |

| Palladium on carbon (10%) | 0.1 eq | Catalyst |

| Hydrogen gas | Excess | Reducing agent |

Experimental Workflow Diagram

Applications in Drug Discovery and Development

While Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a novel compound, the 4-aminopiperidine scaffold is a well-established pharmacophore in drug discovery.[6][7] Derivatives of 4-aminopiperidine have shown a wide range of biological activities, including acting as CCR5 antagonists for HIV-1 entry inhibition and as M3 muscarinic antagonists.[6][8]

The unique trifunctional nature of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate makes it a highly attractive building block for the following reasons:

-

Vectorial Elaboration: The three distinct functional groups (Boc-protected amine, primary amine, and primary alcohol) allow for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

-

Scaffold for Combinatorial Libraries: This compound is an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

-

Introduction of 3D Complexity: The rigid piperidine ring provides a defined three-dimensional orientation for the appended functional groups, which can be crucial for specific interactions with biological targets.

Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurodegenerative diseases, and infectious diseases, where the piperidine scaffold has already demonstrated significant utility.[9][10]

Conclusion

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a promising new chemical entity with significant potential as a versatile building block in medicinal chemistry. The proposed two-step synthesis from a readily available starting material provides a practical route to access this compound. Its unique trifunctional nature opens up numerous possibilities for the development of novel and complex molecules for drug discovery programs. Further research into the synthesis and applications of this compound and its derivatives is warranted to fully explore its potential in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Application Note: This document provides a detailed multi-step synthesis protocol for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with commercially available 4-piperidone monohydrate hydrochloride and proceeds through the formation of a key intermediate, 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Subsequent selective reduction of the carboxylic acid and final deprotection yields the target compound. The protocol is intended for researchers, scientists, and drug development professionals.

Overall Synthetic Scheme

The synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is achieved through a six-step process, beginning with the formation of a hydantoin intermediate, followed by Boc protection, hydrolysis, Fmoc protection, reduction, and final deprotection.

Experimental Protocols

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

This initial step involves the formation of a spirocyclic hydantoin from 4-piperidone.

-

Reaction: 4-Piperidone monohydrate hydrochloride is reacted with ammonium carbonate and potassium cyanide in a mixture of methanol and water.

-

Procedure: To a solution of 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in methanol (250 mL) and deionized water (150 mL), a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours. The resulting suspension is concentrated by rotary evaporation, cooled, and the precipitated solid is collected by filtration. The solid is washed with deionized water to yield Piperidine-4-spiro-5'-hydantoin as a white solid.[1]

-

Safety Note: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid contact with acids, which can release toxic hydrogen cyanide gas.[1]

Step 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin

The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reaction: Piperidine-4-spiro-5'-hydantoin is reacted with di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Procedure: To a suspension of Piperidine-4-spiro-5'-hydantoin (from the previous step) in 1,2-dimethoxyethane (600 mL), triethylamine (15.7 g, 154 mmol) is added. After stirring for 30 minutes, di-tert-butyl dicarbonate (168.0 g, 770 mmol) and DMAP (0.2 g, 1.5 mmol) are added. Additional portions of DMAP are added at 12-hour intervals. The reaction is stirred for 72 hours. The resulting solid is collected by filtration, and the filtrate is worked up with hydrochloric acid and chloroform extraction to yield 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin.[1]

Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

The hydantoin ring is hydrolyzed to afford the corresponding amino acid.

-

Reaction: The Boc-protected hydantoin is hydrolyzed using potassium hydroxide in a mixture of THF and water.

-

Procedure: A suspension of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin (40.0 g, 0.8 mol) in THF (340 mL) and 2.0 M potassium hydroxide solution (340 mL) is stirred for 4 hours. The mixture is then subjected to an aqueous workup, and the pH is adjusted to 6.5 with hydrochloric acid to precipitate the product. The white solid is collected by filtration to give 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.[1]

Step 4: Synthesis of 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid

The primary amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Reaction: The amino acid is reacted with 9-fluorenylmethyl succinimidyl carbonate in the presence of diisopropylethylamine and chlorotrimethylsilane.

-

Procedure: To a suspension of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (17.0 g, 69.6 mmol) in anhydrous dichloromethane (500 mL), diisopropylethylamine (22.5 g, 174 mmol) and chlorotrimethylsilane (15.1 g, 140 mmol) are added. The mixture is heated to reflux for 3 hours. After cooling, 9-fluorenylmethyl succinimidyl carbonate (35.2 g, 104 mmol) is added, and the reaction is stirred for 72 hours at room temperature. An aqueous workup followed by crystallization yields 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid as a white solid.[1]

Step 5: Synthesis of Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate

The carboxylic acid is selectively reduced to a primary alcohol.

-

Reaction: The carboxylic acid is activated with cyanuric chloride and then reduced with sodium borohydride. This method is chosen for its mild conditions and compatibility with N-protected amino acids.[2]

-

Procedure: To a solution of 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid in dichloromethane, cyanuric chloride and N-methylmorpholine are added at room temperature. The mixture is stirred to activate the carboxylic acid. Subsequently, the reaction mixture is treated with sodium borohydride in methanol to effect the reduction. The reaction is monitored by TLC for completion. An aqueous workup followed by column chromatography purification will yield the desired alcohol.

Step 6: Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

The final step is the removal of the Fmoc protecting group to reveal the primary amine.

-

Reaction: The Fmoc group is cleaved under basic conditions using piperidine in DMF.[3][4]

-

Procedure: Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess piperidine are removed under reduced pressure. The residue is purified by column chromatography to afford the final product, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

Data Presentation

Table 1: Reagents and Yields for the Synthesis of the Key Intermediate

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 1 | 4-Piperidone monohydrate hydrochloride | (NH₄)₂CO₃, KCN | Piperidine-4-spiro-5'-hydantoin | Not specified | [1] |

| 2 | Piperidine-4-spiro-5'-hydantoin | (Boc)₂O, TEA, DMAP | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | 83-90% | [1] |

| 3 | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | KOH | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-68% | [1] |

| 4 | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | Fmoc-OSu, DIPEA, TMSCl | 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid | 73-76% | [1] |

Table 2: Proposed Reagents and Conditions for Final Steps

| Step | Starting Material | Key Reagents | Product | Expected Outcome | Reference |

| 5 | 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid | Cyanuric Chloride, NaBH₄ | Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate | High yield | [2] |

| 6 | Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate | Piperidine, DMF | Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | High yield | [3][4] |

Visualizations

Caption: Overall synthetic workflow for the preparation of the target compound.

References

Application Notes and Protocols for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate as a versatile chemical building block in organic synthesis and medicinal chemistry. This document includes a proposed synthetic protocol for the building block itself, along with detailed experimental procedures for its key applications.

Introduction

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a Boc-protected piperidine ring, which imparts favorable pharmacokinetic properties and provides a handle for further synthetic elaboration. The presence of a primary amine and a primary alcohol on the same quaternary carbon center offers unique opportunities for the construction of sterically hindered amides, esters, and spirocyclic systems. The Boc-protecting group ensures stability during many synthetic transformations and can be readily removed under acidic conditions.

Key Applications

-

Synthesis of Sterically Hindered Amides and Peptidomimetics: The primary amine can be acylated to form amides. The steric hindrance around the amine can lead to more stable amide bonds and can be used to probe structure-activity relationships in drug candidates.

-

Formation of Spirocyclic Scaffolds: The amino and hydroxyl groups can react with bifunctional reagents to form a variety of spirocyclic systems, such as spiro-oxazolidinones, which are of interest in medicinal chemistry for their rigidified conformations.

-

Introduction of a Constrained Amino Alcohol Moiety: This building block can be incorporated into larger molecules to introduce a constrained 1,2-amino alcohol functionality, a common pharmacophore in many biologically active compounds.

-

Linker Chemistry: The dual functionality allows for its use as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other targeted therapies.

Proposed Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Logical Workflow for the Synthesis

Caption: Proposed synthetic pathway to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (α-Aminonitrile Intermediate)

-

Materials:

-

N-Boc-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (aqueous)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) in methanol.

-

Add a solution of ammonium chloride (1.5 eq) in aqueous ammonia.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic HCN gas.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-aminonitrile intermediate.

-

Purify by column chromatography on silica gel if necessary.

-

Step 2: Reduction of the Nitrile to the Amino Alcohol

-

Materials: